molecular formula C11H8ClNO3 B13868802 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B13868802
M. Wt: 237.64 g/mol
InChI Key: DIBGXQXBAOAIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound features the core 4-oxo-1,4-dihydroquinoline structure, which is a privileged scaffold in drug discovery, and is strategically functionalized with chloro and methyl substituents at the 7 and 5 positions, respectively. Quinolones are primarily investigated for their potent antibacterial activity, which stems from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication and cell viability . The specific pattern of substituents on the quinoline core, particularly at the 5, 6, 7, and 8 positions, is known to profoundly influence the compound's spectrum of antibacterial activity, potency, and pharmacokinetic properties . Furthermore, structurally related quinoline-2-carboxylic acids, such as kynurenic acid derivatives, are established as potent antagonists of the glycine site on the NMDA (N-methyl-D-aspartate) receptor complex in the central nervous system . This suggests potential research applications for this compound in neuroscience, particularly in studying excitatory neurotransmission, neuroprotection, and neurological disorders. The compound is provided as a high-purity material strictly for research applications. It is intended for use in investigative studies only and is not approved for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) should be consulted and proper handling protocols followed prior to use.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

DIBGXQXBAOAIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically proceeds through quinoline carboxylic acid derivatives, involving:

  • Formation of substituted quinoline intermediates,
  • Oxidation and functional group transformations,
  • Cyclization and carboxylation steps,
  • Final purification and isolation of the target compound.

The methods are designed to ensure high yield, purity, and reproducibility with mild reaction conditions.

Detailed Synthetic Route and Conditions

Step 1: Preparation of 2-vinyl-4-quinoline carboxylic acid intermediate
  • Starting material: 2-toluquinoline-4-carboxylic acid (7.5 g, 0.04 mol)
  • Reactant: Phenyl aldehyde (24 mL, 0.24 mol)
  • Reaction conditions: Heated to 100 °C for 3 hours in a 250 mL three-necked flask
  • Outcome: Yellow solid 2-vinyl-4-quinoline carboxylic acid hydrate (10 g), yield 85%
  • Characterization: Melting point 294-295 °C; IR peaks at 3345 cm⁻¹ (OH), 965 cm⁻¹ (C=CH-trans); elemental analysis consistent with C18H15NO3
Step 2: Cyclization and oxidation to quinoline-2,4-dicarboxylic acid
  • Reactants: 2-vinyl-4-quinoline carboxylic acid, potassium permanganate solution, sodium hydroxide solution
  • Conditions: Reaction at 35-45 °C for 2-8 hours
  • Workup: Filtration, acidification to pH 1-2 with hydrochloric acid, standing overnight, filtration, drying
  • Product: Quinoline-2,4-dicarboxylic acid
Step 3: Conversion to this compound (Cinchonic Acid)
  • Reactants: Quinoline-2,4-dicarboxylic acid and m-xylene
  • Conditions: Reflux with backflow, cooling to room temperature, filtration
  • Outcome: Cinchonic Acid (this compound) isolated as a solid
  • Advantages: Use of inexpensive raw materials, mild reaction conditions, simple handling, stable process, low cost, suitable for industrial scale

Alternative Synthetic Approaches and Modifications

  • Use of substituted quinoline esters as starting materials followed by hydrolysis and functionalization steps has been reported in related quinoline carboxylic acid syntheses.
  • Modifications of the quinoline core with halogen substitutions (such as chlorine at position 7) are achieved by selective chlorination or through the use of chlorinated precursors.
  • Cyclization reactions involving 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters under reflux in methanol/phenyl ether with sodium methanolate have been used to obtain quinolin-4-one derivatives, which can be further functionalized to the target compound.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reactants and Conditions Temperature (°C) Time (hours) Yield (%) Product Description Notes
1 2-toluquinoline-4-carboxylic acid + phenyl aldehyde 100 3 85 2-vinyl-4-quinoline carboxylic acid hydrate Yellow solid, mp 294-295 °C
2 2-vinyl-4-quinoline carboxylic acid + KMnO4 + NaOH 35-45 2-8 Not specified Quinoline-2,4-dicarboxylic acid Acidification to pH 1-2 required
3 Quinoline-2,4-dicarboxylic acid + m-xylene Reflux Not specified Not specified This compound Cooling and filtration steps

Research Outcomes and Analysis

  • The described synthetic route demonstrates a robust method for producing this compound with high purity and good yield.
  • The use of potassium permanganate oxidation under controlled temperature allows selective functionalization without harsh conditions, preserving the quinoline core.
  • The final cyclization step in m-xylene under reflux ensures complete formation of the quinoline-2-carboxylic acid derivative.
  • The process is amenable to scale-up due to inexpensive starting materials and straightforward reaction setups, making it industrially viable.
  • Analytical characterization (melting point, IR, elemental analysis) confirms the structural integrity and purity of intermediates and final product.
  • Alternative methods involving halogenated quinoline esters and cyclization reactions provide flexibility in synthetic planning and potential for derivative synthesis.

Summary Table of Physicochemical Properties

Property Value Source
Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
Melting Point ~294-295 °C (intermediate)
IR Peaks 3345 cm⁻¹ (OH), 965 cm⁻¹ (C=CH-trans)
Purity/Yield Up to 85% in key steps

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Differences
7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid (Target Compound) 7-Cl, 5-Me, 4-O 2 C₁₁H₈ClNO₃ 237.65 Baseline for comparison.
7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid 7-Cl, 6-F, 4-O, 1-(4’-F-phenyl) 3 C₁₇H₁₀ClF₂NO₃ 365.72 Fluorine at position 6; carboxylic acid at position 3; aryl substitution at N1.
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 5-Cl, 8-OMe, 1-Me, 4-O 3 C₁₂H₁₀ClNO₄ 283.67 Methoxy at position 8; methyl at N1; carboxylic acid at position 3.
8,9-Disubstituted-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid 5-Me, 1-O, fused pyrido ring 2 C₁₅H₁₄NO₃ 256.28 Pyrido-quinoline fused ring system; no chlorine substituent.
Key Observations:

Carboxylic Acid Position : The target compound’s carboxylic acid at position 2 distinguishes it from analogs with the moiety at position 3 (e.g., and ). This positional difference may alter hydrogen-bonding interactions in biological targets .

Ring Modifications: The pyrido-quinoline derivative () lacks chlorine but introduces a fused ring system, reducing planarity and possibly affecting DNA intercalation mechanisms .

Physicochemical and Pharmacological Profiles

  • Solubility : The target compound’s solubility is influenced by the carboxylic acid group (position 2) and methyl substituent. In contrast, the 3-carboxylic acid analogs () may exhibit higher solubility due to increased polarity .
  • Antimicrobial Activity : Fluorinated derivatives (e.g., ) often show enhanced activity against Gram-negative bacteria due to improved penetration through hydrophobic membranes .
  • Metabolic Stability : The methoxy group in ’s compound may confer resistance to oxidative metabolism, extending half-life compared to the target compound .

Lumping Strategy Considerations

highlights that structurally similar compounds (e.g., quinoline derivatives with chlorine, methyl, and oxo groups) may be “lumped” into surrogate categories for predictive modeling. However, the target compound’s unique 2-carboxylic acid position and methyl substitution at position 5 necessitate distinct treatment in pharmacokinetic or environmental fate studies .

Biological Activity

7-Chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₈ClNO₃
  • Molecular Weight : 237.64 g/mol
  • CAS Number : 123157-68-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against Candida albicans .

The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to cell death, making it a candidate for further development in antibiotic therapies .

Pharmacological Studies

Pharmacological studies have shown that the compound interacts with various biological targets. Notably, it has been identified as a ligand for the GluD2 receptor in the brain, which may have implications for neurological disorders . The binding affinity and structural interactions were elucidated using techniques such as X-ray crystallography and isothermal titration calorimetry.

Table 2: Binding Affinity of this compound

Target ReceptorBinding Affinity (Kd)
GluD2Low nanomolar range

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound was found to be one of the most effective compounds against multi-drug resistant strains of E. coli and Staphylococcus aureus. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Study 2: Neurological Applications

Another study investigated the effects of this compound on neuronal cells. It was found to enhance neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases . The compound's ability to modulate glutamate signaling pathways could be significant for therapeutic strategies targeting conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of substituted anilines with β-keto esters or acrylates. For example, 7-chloro derivatives can be synthesized by reacting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate under acidic conditions, followed by cyclization with cyclopropylamine . Optimization includes controlling temperature (e.g., 378 K for AlCl3-mediated reactions) and solvent selection (e.g., 1,2-dichlorobenzene for high-boiling reactions) .
  • Purification : Recrystallization from ethanol or ethanol/hexane mixtures improves purity, as demonstrated in tetrahydroquinoline carboxylate synthesis .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic techniques?

  • NMR Analysis : 1^1H NMR is critical for verifying substituent positions. For example, methyl groups at the 5-position show characteristic singlets (δ ~1.15 ppm), while aromatic protons exhibit specific splitting patterns (e.g., δ 6.95–7.13 ppm for quinoline protons) .
  • Mass Spectrometry : High-resolution MS (e.g., Finnigan Trance DSQ) confirms molecular weight (e.g., m/z 245 [M+^+] for related quinoline esters) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability : The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the carboxylic acid group .
  • Reactivity : Avoid exposure to strong bases or oxidizing agents, which may degrade the 4-oxo-quinoline core .

Advanced Research Questions

Q. How do substituent variations at the 5-methyl and 7-chloro positions influence antibacterial activity in quinolone derivatives?

  • Structure-Activity Relationship (SAR) : The 7-chloro group enhances lipophilicity and bacterial membrane penetration, while the 5-methyl group reduces metabolic degradation. Comparative studies on nadifloxacin analogs show that electron-withdrawing substituents at C7 improve Gram-positive activity .
  • Experimental Design : Test analogs in vitro against Staphylococcus aureus (MIC assays) and correlate results with logP values and Hammett σ constants .

Q. What computational methods are suitable for predicting the binding affinity of this compound to bacterial DNA gyrase?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the gyrase ATP-binding pocket. Key residues (e.g., Ser84 in E. coli) form hydrogen bonds with the 4-oxo and carboxylic acid groups .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the enzyme-inhibitor complex, focusing on RMSD and binding free energy (MM/PBSA) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Contradiction Analysis : Conflicting solubility reports may arise from polymorphic forms or hydration states. Characterize crystalline forms via X-ray diffraction (e.g., monoclinic P21_1/c space group in related quinoline carboxylates) .
  • Experimental Validation : Measure solubility in DMSO, methanol, and water using UV-Vis spectroscopy (λmax ~320 nm) under controlled humidity .

Q. What strategies improve the yield of this compound in large-scale syntheses?

  • Catalytic Optimization : Replace AlCl3_3 with recyclable Lewis acids (e.g., FeCl3_3-supported mesoporous silica) to reduce waste .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat transfer and minimize side reactions during cyclization steps .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the 5-methyl group in modulating cytochrome P450 interactions using hepatic microsomal assays.
  • Biological Screening : Expand testing to anaerobic pathogens (e.g., Clostridium difficile) given the compound’s structural similarity to fluoroquinolones .
  • Green Synthesis : Develop biocatalytic routes using engineered amidases or ketoreductases to improve enantiomeric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.